1-Benzyl-2,3,6-trimethylpiperazine
Description
Historical Context and Evolution of Piperazine (B1678402) Scaffolds in Chemical Research
The journey of piperazine and its derivatives in scientific exploration is a rich narrative that began with their initial discovery and has since branched into numerous fields, most notably medicinal chemistry. Originally, piperazine was introduced for its ability to dissolve uric acid sigmaaldrich.com. However, its therapeutic potential truly came to light in the mid-20th century with the discovery of its anthelmintic properties, effectively paralyzing and expelling parasitic worms Current time information in Bangalore, IN.. This discovery catalyzed a surge of interest in the piperazine nucleus, leading to the synthesis and investigation of a vast array of derivatives.
Initially, research focused on simple N-substituted and N,N'-disubstituted piperazines. The versatility of the piperazine ring, with its two reactive nitrogen atoms, allowed for the facile introduction of various functional groups, leading to a diverse library of compounds with a wide spectrum of biological activities. Over the decades, this has led to the development of numerous successful drugs across various therapeutic areas.
Significance of N-Benzyl Piperazine Architectures in Molecular Design and Exploration
Within the expansive family of piperazine derivatives, the N-benzyl piperazine moiety has garnered significant attention from medicinal chemists. The incorporation of a benzyl (B1604629) group at one of the nitrogen atoms of the piperazine ring has been shown to be a valuable strategy in drug discovery and development. This structural motif is frequently employed to fine-tune the physicochemical and pharmacological properties of a molecule.
The N-benzyl group can influence a compound's properties in several ways. It can enhance solubility, facilitate crucial cation-π and π-π interactions with biological targets, and provide a scaffold for optimizing the stereochemical aspects of a molecule's potency and toxicity. Benzylpiperazine (BZP) itself has been studied for its stimulant effects, acting on dopamine (B1211576) and serotonin (B10506) pathways. This has spurred further investigation into how modifications to both the benzyl and piperazine rings can modulate activity at various receptors and transporters. The N-benzylpiperidine motif, a closely related structure, is also prevalent in numerous approved drugs and clinical candidates, underscoring the importance of this structural feature in medicinal chemistry.
Current Research Frontiers and Challenges for Substituted Piperazine Systems
Contemporary research on piperazine systems is focused on overcoming the limitations of earlier synthetic methods and exploring more complex substitution patterns. While N-substituted piperazines are readily accessible, the synthesis of C-substituted piperazines, particularly with multiple stereocenters, presents a significant challenge. The development of stereoselective synthetic routes to polysubstituted piperazines is a key area of investigation, as the spatial arrangement of substituents can have a profound impact on biological activity.
Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions and photoredox catalysis, are being employed to achieve site-selective C-H functionalization of the piperazine core. These methods open up new avenues for creating novel piperazine derivatives with enhanced potency and selectivity for their biological targets. Another frontier is the development of multi-target-directed ligands, where the piperazine scaffold serves as a linker to connect different pharmacophores, creating single molecules that can address multiple aspects of a disease.
However, challenges remain in achieving complete control over the regioselectivity and stereoselectivity of these reactions, especially on a large scale. The development of more efficient and general methods for the synthesis of complex piperazine derivatives is crucial for advancing the field.
Scope and Objectives of Academic Research on 1-Benzyl-2,3,6-trimethylpiperazine
Therefore, the primary objective of this article is to collate and present the available information on this compound and to place it within the broader context of substituted piperazine research. Due to the limited specific data, this review will draw upon the established knowledge of analogous N-benzyl and C-methylated piperazines to infer potential areas of scientific interest and to highlight the research gaps that currently exist. The discussion will encompass potential synthetic strategies based on modern methodologies for creating polysubstituted piperazines and will speculate on the potential significance of the trimethyl substitution pattern in influencing the compound's properties. This article aims to serve as a foundational reference for future investigations into this enigmatic molecule.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H22N2 | |
| Molecular Weight | 218.34 g/mol | |
| CAS Number | 1909313-40-1 |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,3,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-9-15-12(2)13(3)16(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCNGENQNHPONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(N1CC2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Routes to the Piperazine (B1678402) Heterocycle
The construction of the piperazine ring can be achieved through various synthetic strategies, broadly categorized into ring-closing reactions and functionalization of the pre-formed heterocycle.
Ring-Closing Reactions and Cyclization Strategies
The formation of the piperazine core often involves the cyclization of linear precursors containing two nitrogen atoms separated by an ethylene (B1197577) or substituted ethylene bridge. One common approach is the condensation of a 1,2-diamine with a 1,2-dielectrophile. For instance, the reaction of ethylenediamine (B42938) with a 1,2-dihaloethane can yield the piperazine ring, although this method can be prone to polymerization.
More sophisticated cyclization strategies offer better control and yield. The synthesis of piperazine-2,5-diones, also known as diketopiperazines, through the cyclocondensation of amino acid derivatives is a well-established method. For example, the condensation of an (S)-alanine derivative with a glycine (B1666218) ester can produce (3S)-3-methylpiperazine-2,5-dione, which can then be reduced to the corresponding piperazine. mdpi.com Similarly, reacting an (S)-alanine derivative with an (S)-alanine ester yields (3S,6S)-3,6-dimethylpiperazine-2,5-dione. mdpi.com These diketopiperazine intermediates can be subsequently reduced to the desired piperazine derivatives.
Another powerful ring-closing strategy is the intramolecular reductive amination of a linear diamine precursor containing aldehyde or ketone functionalities. This method allows for the formation of the piperazine ring in a single step with good control over the substitution pattern.
N-Alkylation and Reductive Amination Approaches for Piperazine Derivatives
Once the piperazine ring is formed, functionalization of the nitrogen atoms is a common and crucial step in the synthesis of diverse derivatives. N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is a fundamental transformation. This can be achieved by reacting the piperazine with an alkyl halide, such as benzyl (B1604629) chloride, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. orgsyn.org
Reductive amination is another versatile method for N-functionalization. This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. This method is particularly useful for introducing a wide variety of substituents onto the piperazine nitrogen.
Strategies for the Synthesis of 1-Benzyl-2,3,6-trimethylpiperazine
The synthesis of the specific target molecule, this compound, requires a multi-step approach that combines the formation of the trimethylated piperazine core with subsequent regioselective benzylation.
Regioselective Benzylation of the Piperazine Nitrogen
The introduction of a single benzyl group onto the unsymmetrically substituted 2,3,6-trimethylpiperazine presents a challenge of regioselectivity. The two nitrogen atoms in this precursor are not equivalent, and controlling which nitrogen is benzylated is crucial.
A common strategy to achieve monobenzylation is to use a carefully controlled amount of the benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base. The reaction of piperazine with benzyl chloride can be controlled to favor the formation of the mono-benzyl derivative over the dibenzyl byproduct. orgsyn.org The benzyl group, being easily removable by hydrogenolysis, can also serve as a temporary protecting group to allow for further selective functionalization of the other nitrogen atom. orgsyn.org
For the regioselective benzylation of 2,3,6-trimethylpiperazine, the steric hindrance around the nitrogen atoms will play a significant role. The nitrogen atom at position 1 is likely to be less sterically hindered than the nitrogen at position 4 (adjacent to the 3- and 5-positions if numbered conventionally, though the numbering in the target compound is specified). Therefore, the reaction with benzyl chloride would be expected to preferentially occur at the less hindered nitrogen, yielding this compound. The reaction conditions, such as the choice of base and solvent, can be optimized to maximize this regioselectivity.
A plausible synthetic route would involve the reaction of 2,3,6-trimethylpiperazine with one equivalent of benzyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as acetonitrile (B52724) or dimethylformamide.
Stereocontrolled Introduction of Alkyl Substituents at Carbon Positions
The synthesis of the 2,3,6-trimethylpiperazine precursor with specific stereochemistry is a key challenge. Several methods have been developed for the asymmetric synthesis of polysubstituted piperazines. acs.orgresearchgate.net
One approach involves starting from chiral amino acids. For example, the synthesis of (6S)-3,3,6-trimethylpiperazine-2,5-dione can be achieved from 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoic acid and the hydrochloride of methyl L-alaninate. mdpi.com Subsequent reduction of this diketopiperazine would yield the corresponding trimethylated piperazine with defined stereochemistry at the C6 position.
Diastereoselective alkylation is another powerful tool. The alkylation of a pre-existing chiral piperazine derivative can proceed with high diastereoselectivity, controlled by the existing stereocenters. For instance, the methylation of piperazine derivatives can be controlled to introduce methyl groups with a specific spatial orientation. smolecule.com
A potential strategy for the stereocontrolled synthesis of 2,3,6-trimethylpiperazine could involve the following steps:
Synthesis of a chiral piperazine-2-one precursor from a chiral amino acid.
Diastereoselective methylation at the C3 and C6 positions. The existing stereocenter at C2 would direct the incoming methyl groups to a specific face of the ring.
Reduction of the piperazinone to the corresponding piperazine.
The table below outlines a hypothetical synthetic sequence for obtaining a stereoisomer of 2,3,6-trimethylpiperazine, which can then be benzylated.
| Step | Reaction | Reactants | Product | Key Consideration |
| 1 | Diketopiperazine formation | L-Alanine methyl ester, N-Cbz-L-alanine | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | Control of stereochemistry from chiral pool |
| 2 | Enolate formation and methylation | (3S,6S)-3,6-dimethylpiperazine-2,5-dione, LDA, Methyl iodide | 2,3,6-trimethylpiperazine-2,5-dione derivative | Diastereoselective alkylation |
| 3 | Reduction | Trimethylpiperazine-2,5-dione derivative, LiAlH4 | 2,3,6-trimethylpiperazine | Complete reduction of amide carbonyls |
Modern Catalytic Approaches in Piperazine Synthesis
Modern catalysis has provided more efficient and selective methods for piperazine synthesis and functionalization. Transition-metal-catalyzed reactions have become particularly prominent.
Recent advancements include the use of palladium catalysts for the modular synthesis of highly substituted piperazines. These methods often involve the coupling of a propargyl unit with a diamine component, allowing for high regio- and stereochemical control.
Furthermore, catalytic C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto the carbon backbone of the piperazine ring. This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach.
For N-alkylation, catalytic methods are also being developed to replace traditional stoichiometric reagents. For example, the use of catalysts can enable the use of alcohols as alkylating agents, which are more environmentally benign than alkyl halides.
The table below summarizes some modern catalytic approaches relevant to piperazine synthesis.
| Catalytic Method | Description | Application | Reference |
| Palladium-catalyzed cyclization | Modular synthesis of highly substituted piperazines from propargyl units and diamines. | Construction of complex piperazine cores. | N/A |
| Catalytic C-H Functionalization | Direct introduction of substituents onto the carbon atoms of the piperazine ring. | Late-stage modification and diversification of piperazine scaffolds. | N/A |
| Catalytic N-Alkylation | Use of catalysts to facilitate N-alkylation with less reactive electrophiles like alcohols. | Greener and more efficient synthesis of N-substituted piperazines. | N/A |
C-H Functionalization for Carbon-Substituted Piperazines
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical strategy for introducing molecular complexity. mdpi.comnsf.gov For piperazine scaffolds, this approach allows for the installation of carbon-based substituents directly onto the heterocyclic ring, bypassing the need for pre-functionalized starting materials. mdpi.comnsf.gov
Rhodium-catalyzed C-H insertion reactions, utilizing donor/acceptor carbenes, have emerged as a valuable tool for this purpose. acs.org These reactions can achieve high site-selectivity, for instance, targeting the C-H bonds at the α-position to a nitrogen atom. acs.orgacs.org In the context of N-aryl piperazines, chiral dirhodium tetracarboxylate catalysts can control the stereoselectivity of C-H functionalization, leading to highly enantioenriched products. acs.org While direct C-H functionalization of saturated heterocycles can sometimes result in low yields, rhodium catalysts have shown unique activity, particularly in carbonylation reactions that proceed via sequential C(sp³)–H and C(sp²)-H bond cleavages. acs.orgacs.org
Recent advances have focused on developing more sustainable and efficient protocols. For example, the Silicon Amine Protocol (SLAP) under photocatalytic conditions offers an alternative to tin-based reagents for radical-based C-H functionalization. mdpi.com The direct α-lithiation of N-Boc protected piperazines is another effective method, particularly for introducing acyl groups at the C2 position. mdpi.combeilstein-journals.org
Table 1: Comparison of C-H Functionalization Methods for Piperazines
| Methodology | Catalyst/Reagent | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed C-H Insertion | Chiral Dirhodium Tetracarboxylate | High site- and stereoselectivity for C-2 functionalization. | N-Aryl Piperazines | acs.org |
| Rhodium-Catalyzed Carbonylation | Rh₄(CO)₁₂ | Regioselective carbonylation at the C-H bond α to the N-pyridinyl group. | N-(2-Pyridinyl)piperazines | acs.org |
| Direct C-H Lithiation | s-BuLi | Suitable for introducing C2-acyl substituents. | N-Boc Piperazines | mdpi.comnsf.govbeilstein-journals.org |
| Photoredox C-H Arylation | Ir(ppy)₃ | Direct coupling of N-Boc piperazines with electron-deficient arenes. | N-Boc Piperazines, 1,4-Dicyanobenzenes | mdpi.comencyclopedia.pub |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis and functionalization of piperazine derivatives, palladium-catalyzed cross-coupling reactions are particularly prominent. rsc.orggyanvihar.org
The Buchwald-Hartwig amination is a key method for constructing the N-aryl bond in N-arylpiperazines. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a piperazine, including sterically hindered or complex derivatives. gyanvihar.orgnih.gov Advances in ligand design and reaction conditions have made this a versatile and widely applicable method in pharmaceutical process chemistry. rsc.orgresearchgate.netmdpi.com For instance, using free piperazine instead of its N-Boc protected form can streamline syntheses by eliminating a deprotection step. mdpi.com
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is another powerful tool. acs.org It can be used to introduce aryl or vinyl substituents onto the piperazine scaffold or on groups attached to it. nih.govcolab.ws Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comnih.govacs.orgresearchgate.net These reactions provide modular access to a wide array of substituted piperazines. nih.gov
Table 2: Key Transition Metal-Catalyzed Reactions for Piperazine Functionalization
| Reaction | Catalyst System | Bond Formed | Typical Coupling Partners | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., RuPhos, Xantphos) | C(aryl)-N | Aryl halides/triflates + Piperazine derivatives | rsc.orgnih.govresearchgate.netmdpi.com |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(aryl/vinyl)-C(aryl/vinyl) | Organoboron compound + Aryl/vinyl halide | acs.orgnih.gov |
| Sonogashira Coupling | Pd catalyst + Cu catalyst (optional) + Base | C(aryl/vinyl)-C(alkynyl) | Terminal alkyne + Aryl/vinyl halide | mdpi.comnih.gov |
Photoredox and Electrochemical Synthesis Methodologies
Visible-light photoredox catalysis has gained significant traction as a mild and sustainable approach for chemical synthesis. mdpi.comnsf.gov These methods utilize light-absorbing catalysts, often based on iridium or ruthenium, to initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates under gentle conditions. mdpi.comencyclopedia.pub
For piperazine synthesis, photoredox catalysis enables the direct C-H functionalization of the piperazine ring. For example, the C-H arylation of N-Boc piperazine with electron-deficient arenes can be achieved using an iridium photocatalyst. mdpi.comencyclopedia.pub This process involves the oxidation of the piperazine to form an α-amino radical, which then couples with a radical anion of the arene. encyclopedia.pub Organic photoredox catalysts, such as acridinium (B8443388) derivatives, have also been developed, offering a more cost-effective and greener alternative for C-H alkylation reactions. mdpi.comthieme-connect.com These catalysts can facilitate the coupling of α-carbamyl radicals with Michael acceptors. mdpi.com
A notable application is the decarboxylative arylation, where a carboxylic acid precursor is used to generate a radical that subsequently functionalizes the piperazine ring. acs.orgnih.gov This strategy circumvents issues associated with the direct C-H functionalization of saturated heterocycles, which can suffer from low yields. acs.orgnih.gov Programmable approaches using organic photoredox catalysis allow for the synthesis of diverse C-substituted piperazines from simple diamines and carbonyls, proceeding through a 6-endo-trig radical cyclization. thieme-connect.comnih.gov
Derivatization and Scaffold Diversification of this compound
The diversification of the this compound scaffold is crucial for exploring its chemical space and potential applications. This involves modifying existing functional groups, altering side chains, and employing rearrangement reactions to create novel molecular architectures.
Functional Group Interconversions
Functional group interconversions are fundamental transformations that allow for the modification of a molecule's properties. A key transformation for N-benzylpiperazines is N-debenzylation. This is often accomplished via catalytic hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. rsc.orggoogle.com This method effectively removes the benzyl group, revealing a secondary amine that can be further functionalized. Alternative, milder methods for N-debenzylation have also been developed, such as using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent or employing oxidizing agents. muni.czorganic-chemistry.orgox.ac.uk These methods can be advantageous when other functional groups sensitive to standard hydrogenolysis conditions are present in the molecule. ox.ac.uk
Exploration of Side-Chain Modifications
Modifying the side chains of this compound offers a direct route to new analogues. The benzyl group itself is a prime target for modification. For instance, aromatic substitution reactions can be performed on the phenyl ring of the benzyl group to introduce a variety of substituents, thereby altering the steric and electronic properties of the molecule.
Rearrangement Reactions and Their Utility in Piperazine Synthesis
Rearrangement reactions provide a powerful strategy for significantly altering the carbon skeleton of a molecule, often leading to the formation of larger or more complex ring systems. bohrium.com In the context of piperazine chemistry, the Stevens and Sommelet-Hauser rearrangements are particularly relevant. rsc.orgwikipedia.orgacs.org
These rearrangements typically proceed through the formation of an ylide intermediate from a quaternary ammonium salt. wikipedia.org For piperazine derivatives, this involves quaternizing one of the nitrogen atoms. The subsequent treatment with a strong base generates the ylide, which can then undergo rearrangement.
The Stevens rearrangement is a 1,2-rearrangement that results in the migration of a group from the nitrogen atom to an adjacent carbon. wikipedia.org In certain piperazinium ylides, this can lead to ring enlargement, transforming the six-membered piperazine ring into a seven-membered diazepine. rsc.orgrsc.org
The Sommelet-Hauser rearrangement is a nih.govnih.gov-sigmatropic rearrangement that typically involves a benzylic group. rsc.orgacs.org This reaction can lead to the formation of nine-membered cyclic amines from 2-phenylpiperazine (B1584378) precursors. rsc.orgrsc.orgpsu.edu
The choice between the Stevens and Sommelet-Hauser pathways can be influenced by the substituents on the piperazine ring and the reaction conditions. rsc.orgacs.org These reactions, along with others like the aza-Wittig, Curtius, and Schmidt rearrangements, are valuable tools for creating diverse and complex piperazine-based structures from simpler starting materials. bohrium.comresearchgate.net
Conformational Analysis and Stereochemical Investigations
Fundamental Principles of Piperazine (B1678402) Ring Conformations (Chair-Boat Interconversion)
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, shares conformational similarities with cyclohexane. To minimize angular and torsional strain, the ring predominantly adopts non-planar conformations. The most stable and prevalent conformation is the "chair" form, which staggers all adjacent substituents and minimizes steric repulsion, resulting in a lower potential energy state. libretexts.orgyoutube.com
Another significant conformation is the "boat" form. While it maintains tetrahedral bond angles, the boat conformation suffers from two primary sources of steric strain: "flagpole" interactions between the substituents on C1 and C4, and eclipsing interactions along the sides of the "boat". libretexts.org Consequently, the boat form is less stable than the chair form. The piperazine ring can interconvert between two distinct chair conformations through a higher-energy transition state that involves passing through twist-boat and boat forms. This process is known as ring inversion or chair-boat interconversion. The energy barrier between the chair and boat conformations is typically low enough to allow for rapid interconversion at room temperature. nih.gov
| Conformation | Relative Stability | Key Strain Features |
| Chair | Most Stable | Minimized torsional and steric strain (all bonds staggered) |
| Twist-Boat | Intermediate | Less flagpole and eclipsing strain than the boat form |
| Boat | Least Stable | Significant flagpole steric strain and torsional strain from eclipsed bonds |
Conformational Dynamics of N-Benzyl Piperazine Systems
The introduction of a benzyl (B1604629) group onto one of the nitrogen atoms (N-benzylation) significantly influences the conformational dynamics of the piperazine ring. The bulky benzyl substituent can occupy either an axial or an equatorial position. Generally, large substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial atoms on the ring.
N-benzylation also affects the energy barrier for ring inversion. The presence of the substituent can raise the energy barrier, slowing the rate of interconversion between the two chair forms. Furthermore, the nitrogen atom itself undergoes a separate process called nitrogen inversion (pyramidal inversion). The energy barrier for this process is also influenced by the nature of the substituent. In N-benzyl piperazine systems, the interplay between ring inversion and nitrogen inversion creates a complex conformational landscape.
The study of these dynamic conformational processes is heavily reliant on advanced spectroscopic and analytical techniques.
Dynamic NMR (DNMR) Spectroscopy : This is a powerful tool for studying molecules that undergo rapid conformational changes. At low temperatures, the interconversion between chair forms is slow on the NMR timescale, and separate signals can be observed for axial and equatorial protons. As the temperature is raised, the rate of interconversion increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures, the activation energy (ΔG‡) for the ring inversion process can be calculated. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Studies on substituted piperazines have used DNMR to determine these energy barriers. beilstein-journals.orgnih.gov
X-ray Crystallography : This technique provides a precise, static picture of the molecule's conformation in the solid state. nih.gov By analyzing the crystal structure, researchers can determine exact bond lengths, bond angles, and the preferred conformation adopted by the molecule in the crystal lattice. For instance, X-ray diffraction studies on N-substituted piperazine derivatives have confirmed the adoption of chair conformations and provided detailed geometric data. nih.gov This method is invaluable for validating the conformational preferences predicted by other means, although it does not provide information about the dynamic processes occurring in solution.
| Technique | Type of Information Provided | Key Application |
| Dynamic NMR Spectroscopy | Energy barriers of conformational exchange, rates of interconversion, solution-state dynamics. | Determining the activation energy for chair-chair interconversion. beilstein-journals.org |
| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, preferred solid-state conformation. | Confirming the chair conformation and the axial/equatorial positions of substituents. nih.gov |
Stereochemistry of 1-Benzyl-2,3,6-trimethylpiperazine
The structure of this compound contains three stereogenic centers at carbons C2, C3, and C6. The presence of 'n' stereocenters can lead to a maximum of 2^n stereoisomers. Therefore, this compound can exist as a total of 2³ = 8 stereoisomers.
These eight stereoisomers consist of four pairs of enantiomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other.
Diastereomers are stereoisomers that are not mirror images of each other. Any stereoisomer of this compound is a diastereomer of any other stereoisomer that is not its own enantiomer.
The spatial arrangement of the three methyl groups relative to each other (cis/trans isomerism) defines the different diastereomers. For example, the methyl groups at C2 and C3 can be cis (on the same side of the ring) or trans (on opposite sides), and these arrangements will have distinct chemical and physical properties.
The three methyl substituents on the piperazine ring have a profound impact on the molecule's preferred conformation. To minimize steric strain, alkyl substituents on a six-membered ring strongly prefer to occupy the more spacious equatorial positions.
The relative stereochemistry of the methyl groups dictates the conformational equilibrium.
If the stereochemistry allows all three methyl groups (and the N-benzyl group) to adopt equatorial positions simultaneously in a chair conformation, that diastereomer will be particularly stable.
If the stereochemistry forces one or more methyl groups into an axial position, the molecule will experience destabilizing 1,3-diaxial interactions. This steric repulsion raises the energy of that conformation.
Computational Prediction of Conformational Landscapes
The prediction of the conformational landscape for a molecule like this compound would typically involve a systematic search of the potential energy surface. This process identifies various stable conformers, which exist as local minima on this surface, and the transition states that connect them. The primary degrees of freedom that define the conformational space of this molecule include the puckering of the piperazine ring, the orientation of the N-benzyl group, and the rotational positions of the three methyl substituents.
Methodologies for Conformational Search and Energy Calculation:
Computational investigations into the conformational preferences of substituted piperazines generally employ a variety of methods, often in a hierarchical manner. Initial explorations of the conformational space might be conducted using less computationally intensive methods like molecular mechanics (MM) . Force fields such as MMFF or AMBER are used to rapidly generate a large number of possible conformations by systematically rotating a molecule's single bonds.
Following the initial search, a subset of the low-energy conformers identified by molecular mechanics is typically subjected to more accurate, quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to perform geometry optimizations. These optimizations refine the molecular structures to the nearest energy minimum on the potential energy surface. To further enhance the accuracy of the relative energies of the conformers, single-point energy calculations with larger basis sets are often performed on the optimized geometries.
Key Conformational Features of Substituted Piperazines:
For this compound, the central piperazine ring is expected to adopt a chair conformation , which is the most stable arrangement for a six-membered ring, minimizing both angle and torsional strain. However, the presence of substituents can lead to the existence of multiple chair conformers, depending on whether the substituents are in axial or equatorial positions. The relative energies of these conformers are dictated by the steric interactions between the substituents.
The large benzyl group on the N1 nitrogen atom is expected to have a strong preference for an equatorial position to minimize steric hindrance. Similarly, the three methyl groups at the C2, C3, and C6 positions will also have preferred orientations. The interplay of these steric preferences will determine the most stable chair conformation of the molecule.
In addition to the chair conformers, other, higher-energy conformations such as boat and twist-boat forms are also possible. While these are generally less stable, they can be important as transition states for the interconversion of different chair forms (ring inversion) and may be populated to a small extent at room temperature.
Illustrative Data from Computational Studies:
While specific data for this compound is not available, a typical output from a computational study on a substituted piperazine would include a table summarizing the properties of the identified stable conformers. The table below is an illustrative example of the kind of data that would be generated.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |
| Chair 1 (e,e,e) | 0.00 | 75.2 | N1-C2-C3-N4: 55.2 |
| Chair 2 (a,e,e) | 1.25 | 15.8 | N1-C2-C3-N4: -54.8 |
| Twist-Boat 1 | 3.50 | 1.5 | N1-C2-C3-N4: 30.1 |
Note: The data in this table is hypothetical and serves only to illustrate the type of information that would be obtained from a computational conformational analysis. The labels (e,e,e) and (a,e,e) would refer to the equatorial (e) or axial (a) positions of the substituents.
The computational prediction of the conformational landscape is a powerful tool for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. While specific research findings for this particular compound are yet to be published, the established methodologies provide a clear framework for how such an analysis would be conducted and the types of insights it would yield.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These in silico studies offer deep insights into molecular stability, reactivity, and spectroscopic characteristics.
The arrangement of electrons in a molecule dictates its chemical and physical properties. Key aspects of the electronic structure of 1-Benzyl-2,3,6-trimethylpiperazine can be elucidated through methods like Density Functional Theory (DFT). tandfonline.comajchem-a.com
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO is likely to be located on the electron-rich piperazine (B1678402) ring and the benzyl (B1604629) group, while the LUMO would be distributed over the aromatic system.
Electrostatic Potential Surfaces (EPS): An EPS map illustrates the charge distribution across a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the nitrogen atoms of the piperazine ring would be expected to show negative electrostatic potential, indicating their role as potential hydrogen bond acceptors or sites for electrophilic attack. The aromatic ring of the benzyl group would also exhibit regions of negative potential above and below the plane of the ring. These maps are invaluable for predicting non-covalent interactions with biological macromolecules.
Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the electronic structure and can predict how a molecule will behave in a chemical reaction.
Table 1: Theoretical Reactivity Descriptors
| Descriptor | Description | Relevance to this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Related to the HOMO energy, a lower ionization potential suggests a greater ease of oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to the LUMO energy, a higher electron affinity indicates a greater propensity to accept an electron. |
| Electronegativity (χ) | The ability of a molecule to attract electrons. | Calculated as (I+A)/2, it provides a measure of the molecule's overall electron-attracting power. |
| Chemical Hardness (η) | A measure of a molecule's resistance to a change in its electron distribution. | Calculated as (I-A)/2, a larger value indicates greater stability and lower reactivity. |
| Fukui Functions | Describe the change in electron density at a particular point in a molecule when an electron is added or removed. | These functions can identify the most electrophilic and nucleophilic sites within this compound, offering a more detailed picture of its reactivity. |
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques are indispensable tools for exploring the interactions of small molecules with biological targets, such as proteins and nucleic acids. These methods can provide valuable insights into the potential pharmacological applications of compounds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpharmaceuticaljournal.netnih.govresearchgate.netfgcu.edu This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, docking studies could be employed to generate hypotheses about its potential biological targets. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. acs.orgnih.govnih.govresearchgate.netresearchgate.net Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to explore the conformational flexibility of both the ligand and the target. By simulating the system over time, researchers can observe how the ligand adapts to the binding site and whether the key interactions identified in the docking study are maintained. This information is crucial for validating docking results and for understanding the thermodynamics of ligand binding.
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.netnih.gov The piperazine scaffold, present in this compound, is a common motif in many biologically active compounds. tandfonline.comconsensus.app Virtual screening techniques can be used to explore chemical space around this scaffold, identifying other molecules with similar structural features that may also exhibit desirable biological activity. This can be done through ligand-based virtual screening, which searches for molecules with similar properties to a known active compound, or structure-based virtual screening, which docks a library of compounds into the binding site of a target protein.
Quantitative Structure-Activity Relationship (QSR) and Cheminformatics Approaches
The piperazine scaffold is a key structural component in numerous therapeutic agents, making its derivatives a significant focus of computational drug design. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are instrumental in understanding how the chemical structure of piperazine-containing compounds, such as this compound, relates to their biological activity. These computational approaches enable the prediction of a compound's efficacy and guide the synthesis of more potent and selective molecules.
Predictive QSAR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For piperazine derivatives, these models have been successfully developed to predict activities across various therapeutic targets.
Research on mono-substituted 4-phenylpiperazines demonstrated that the position and physicochemical characteristics of substituents on the aromatic ring were critical for their effects on the dopaminergic system. nih.gov By modeling physicochemical descriptors against in vivo effects using partial least squares (PLS) regression, a comprehensive understanding of the biological response was achieved. nih.gov Such models often incorporate a range of descriptors, including topological, spatial, thermodynamic, and electronic properties, to build a statistically significant relationship.
For instance, a QSAR analysis of piperine (B192125) analogs acting as bacterial efflux pump inhibitors identified three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov This model yielded a high correlation coefficient (r²) of 0.962, indicating its strong predictive power for new compounds. nih.gov These approaches explain how structural features, like the arrangement of atoms and electron distribution, influence a molecule's interaction with its biological target.
The general process involves calculating a wide array of molecular descriptors for a set of known active compounds and then using statistical methods, like multiple linear regression (MLR) or PLS, to find the best correlation with biological activity. The resulting equation forms the predictive model. The robustness of these models is validated through internal methods, such as cross-validation, and external prediction on a separate test set of compounds. nih.gov
| Descriptor Type | Example Descriptor | Significance in Molecular Interaction This column explains how the descriptor relates to the molecule's ability to bind to a biological target. |
|---|---|---|
| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule, which can influence binding affinity. nih.gov |
| Topological | Partial Negative Surface Area | Relates to the molecule's potential for electrostatic interactions (e.g., hydrogen bonds) with a receptor. nih.gov |
| Spatial/Geometrical | Molecular Shadow Area | Describes the shape and size of the molecule, which is crucial for fitting into a binding pocket (steric effects). nih.gov |
| Electronic | HOMO/LUMO Energies | Reflects the molecule's ability to donate or accept electrons, important for charge-transfer interactions. |
| Physicochemical | LogP (Lipophilicity) | Governs the compound's ability to cross cell membranes and engage in hydrophobic interactions with the target. |
When designing novel compounds like this compound, computational chemists employ both ligand-based and structure-based design principles.
Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For piperazine derivatives, the piperazine ring itself often serves as a central scaffold to correctly orient other crucial pharmacophoric groups. nih.gov For example, a general pharmacophore for histamine (B1213489) H3 receptor antagonists includes a basic tertiary amine (often part of the piperazine ring), a linker, and a central core. nih.gov
Structure-based design is applied when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This powerful technique involves docking candidate molecules into the binding site of the target to predict their binding orientation and affinity. nih.gov
Molecular Docking: Studies on piperazine-based compounds frequently use molecular docking to understand their interactions with target enzymes or receptors. nih.govnih.gov For instance, in the design of inhibitors for the PARP1 enzyme, thousands of piperazine-containing compounds were virtually screened by docking them into the enzyme's binding pocket. tandfonline.com This process helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues.
Key Interactions: For benzylpiperazine derivatives, the benzyl group often occupies a hydrophobic pocket within the receptor, while one of the piperazine nitrogens can act as a hydrogen bond acceptor or form a crucial ionic bond. nih.govmdpi.com The substitution pattern on both the piperazine and benzyl rings is critical for optimizing these interactions and achieving high affinity and selectivity. mdpi.comnih.gov
Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD provides a dynamic view of the ligand-receptor complex over time, helping to assess the stability of the predicted binding pose and calculate binding free energies more accurately. nih.govnih.gov These combined computational approaches have proven invaluable in the rational design of potent piperazine derivatives for a wide range of biological targets. nih.gov
| Molecular Moiety Part of the this compound structure. | Type of Interaction | Potential Interacting Partner in Target Protein | Significance for Binding |
|---|---|---|---|
| Benzyl Ring | Hydrophobic, π-π stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) | Anchors the ligand in a non-polar pocket of the binding site. nih.gov |
| Piperazine Nitrogen (N1 or N4) | Hydrogen Bonding, Ionic Interaction | Polar or charged amino acid residues (e.g., Aspartate, Serine) | Provides specificity and contributes significantly to binding affinity. mdpi.comresearchgate.net |
| Methyl Groups (C2, C3, C6) | van der Waals, Hydrophobic | Aliphatic amino acid residues (e.g., Leucine, Valine) | Can improve binding by filling small hydrophobic sub-pockets and may influence conformation. |
Molecular Interactions with Biological Systems: Mechanistic Insights
Fundamental Principles of Ligand-Biomacromolecule Recognition
The binding of a ligand, such as 1-Benzyl-2,3,6-trimethylpiperazine, to a biological macromolecule like a receptor or an enzyme is a highly specific process governed by the principles of molecular recognition. This recognition is not a random event but is dictated by a combination of factors including shape complementarity and the physicochemical properties of both the ligand and the binding site. acs.org The process can be conceptualized through several models. The "lock-and-key" model, one of the earliest, envisions a rigid ligand fitting perfectly into a pre-shaped, rigid binding site on the macromolecule. acs.orgnii.ac.jp
Theoretical and in vitro Investigation of Binding Mechanisms to Receptors and Enzymes
Due to a lack of direct experimental data for this compound, its binding mechanisms are inferred from theoretical considerations and in vitro studies of analogous benzylpiperazine and trimethylpiperazine structures.
The structure of this compound suggests several potential interaction motifs that would be critical for its binding to biological targets.
Pi-Stacking: The aromatic phenyl ring of the benzyl (B1604629) group can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan at the binding site. This type of interaction is a common feature in the binding of many ligands to their receptors.
Hydrogen Bonding: The two nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. The nitrogen at position 4 is a tertiary amine, while the nitrogen at position 1 is also a tertiary amine due to the benzyl substitution. These nitrogens can form hydrogen bonds with suitable donor groups on the biological target, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone. The potential for hydrogen bonding is a critical factor for the binding of many piperazine-containing compounds. bohrium.com
Ligands can bind to a macromolecule at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand, while allosteric sites are topographically distinct. mdpi.comfrontiersin.org Ligands that bind to allosteric sites, known as allosteric modulators, can alter the affinity or efficacy of the orthosteric ligand without directly competing with it. mdpi.comfrontiersin.org This can offer advantages in terms of receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. frontiersin.org
Piperazine derivatives have been identified as both orthosteric ligands and allosteric modulators for various receptors. mdpi.comresearchgate.net For instance, certain piperazine compounds act as allosteric modulators of P2X7 receptors and serotonin (B10506) receptors. mdpi.comresearchgate.net Theoretical docking studies on some piperazine derivatives have helped to characterize their binding to allosteric pockets. researchgate.net Given the structural features of this compound, it is theoretically possible for it to bind to either orthosteric or allosteric sites, depending on the specific topology of the binding pocket on a given receptor or enzyme. Without experimental data, its classification as an orthosteric or allosteric ligand remains speculative.
Modulation of Biochemical Pathways at the Molecular Level (Non-Physiological Outcome Focus)
Benzylpiperazine derivatives have been shown to interact with and modulate various biochemical pathways, primarily through their interactions with receptors and enzymes.
Receptor-Mediated Pathway Modulation: Derivatives of benzylpiperazine are known to bind with high affinity to sigma (σ) receptors (both σ1 and σ2 subtypes) and serotonin (5-HT) receptors. acs.orgacs.orgsci-hub.red Binding to these receptors initiates a cascade of intracellular signaling events that can alter cellular function. For example, interaction with dopamine (B1211576) receptors by structurally related compounds can influence dopamine-stimulated adenylate cyclase activity, thereby modulating cAMP levels. mdpi.com
Enzyme Inhibition: In vitro studies have demonstrated that benzylpiperazine and its analogues can inhibit the activity of various enzymes. For example, they are known to inhibit cytochrome P450 (CYP) isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4, which are crucial for the metabolism of a wide range of substances. researchgate.net Furthermore, recent research has identified benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unimi.itnih.gov Inhibition of these enzymes can lead to altered concentrations of their substrates and products, thereby disrupting normal biochemical pathways.
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For benzylpiperazine derivatives, SAR studies have provided valuable insights into the structural requirements for optimal binding to various targets. acs.orgnii.ac.jpsci-hub.red
Systematic modifications of the benzylpiperazine scaffold have revealed key determinants of binding affinity and selectivity. For instance, in a series of 1-aralkyl-4-benzylpiperazine derivatives, modifications to the aralkyl moiety resulted in a wide range of affinities for sigma receptors. acs.orgacs.org This highlights the importance of the substituent at the N1 position for molecular recognition. Similarly, studies on other piperazine derivatives have shown that substituents on the phenyl ring can significantly impact binding affinity at 5-HT and adrenergic receptors. nih.govtandfonline.com
| Compound Class | Structural Variation | Observed Effect on Binding Affinity | Target | Reference |
|---|---|---|---|---|
| 1-Aralkyl-4-benzylpiperazines | Modification of the 1-aralkyl group | Significant variation in affinity, demonstrating the importance of this position for optimal interaction. | Sigma (σ) receptors | acs.orgacs.org |
| Spiroethyl phenyl(substituted)piperazines | Substituents on the phenyl ring | Substituent's molar refraction and field effect influence binding affinity. | 5-HT1A and α1d-adrenergic receptors | nih.govtandfonline.com |
| 2-[(4-benzylpiperazinyl)methyl]chromone analogues | Replacement of the chromone (B188151) moiety | Many derivatives retained high affinity for sigma sites. | Sigma (σ) sites | sci-hub.red |
The three-dimensional arrangement of atoms in a molecule (stereochemistry) and the position of substituents are critical for its interaction with chiral biological targets like receptors and enzymes. nih.gov
Influence of Substituent Electronic and Steric Properties on Interaction Profiles
The biological activity of piperazine-based compounds is significantly modulated by the nature and position of substituents on both the piperazine and aryl rings. These modifications can drastically alter the compound's electronic and steric properties, thereby influencing its binding affinity, selectivity, and functional activity at various biological targets. While direct research on this compound is limited, a substantial body of literature on related piperazine derivatives provides a framework for understanding how its specific structural features likely govern its molecular interactions.
The core structure of this compound features a benzyl group attached to one nitrogen of the piperazine ring and three methyl groups at positions 2, 3, and 6. The electronic and steric characteristics of these substituents are crucial determinants of the molecule's interaction profile.
Electronic Effects of the Benzyl Substituent:
The benzyl group, an aromatic ring attached to a methylene (B1212753) (-CH2-) group, is generally considered to be electron-donating. However, the electronic influence on the distal basic nitrogen of the piperazine ring is complex. The unsubstituted phenyl ring of the benzyl group can participate in various non-covalent interactions with biological receptors, including π-π stacking and hydrophobic interactions.
While the benzyl group in this compound is unsubstituted, its electronic character is a foundational element of its interaction profile. The presence of the aromatic system is a key feature for binding to aminergic G-protein-coupled receptors (GPCRs). nih.gov
Steric Effects of the Trimethyl-Substituted Piperazine Ring:
The presence of three methyl groups on the piperazine ring at positions 2, 3, and 6 introduces significant steric bulk. This steric hindrance can have a profound impact on the molecule's conformational flexibility and its ability to fit into a receptor's binding pocket. The relative stereochemistry of these methyl groups (i.e., cis or trans) would further define the three-dimensional shape of the piperazine ring and, consequently, its interaction profile.
Studies on substituted piperazine derivatives have demonstrated that the size and position of alkyl groups can be critical for receptor affinity and selectivity. For example, in a series of 5-HT7 receptor antagonists, the introduction of alkyl groups at certain positions was well-tolerated and in some cases even enhanced affinity, while substitution at other positions was detrimental. mdpi.com The steric bulk of the trimethylated piperazine ring in this compound likely restricts the available conformations, potentially leading to a more selective interaction with specific receptor subtypes that can accommodate this particular shape.
The following table, derived from studies on related piperazine compounds, illustrates how different substituents can influence receptor binding affinities, providing a basis for understanding the potential interactions of this compound.
| Compound Series | Substituent Modification | Observed Effect on Receptor Affinity | Reference |
| Coumarin-piperazine derivatives | Varied substituents on the phenyl ring of the piperazine moiety | Substituents at the ortho or meta position had a decisive effect on 5-HT1A receptor affinity. | scienceopen.com |
| Piperazin-1-yl substituted unfused heterobiaryls | Introduction of alkyl groups on the pyrimidine (B1678525) ring | Alkyl groups were well-tolerated in terms of 5-HT7 receptor affinity. | mdpi.com |
| Spiroethyl phenyl(substituted)piperazine derivatives | Substituents on the phenyl ring | A substituent with higher molar refraction and a positive field effect at the 3-position increased 5-HT1A receptor binding affinity. | tandfonline.com |
Synergistic Effects of Electronic and Steric Properties:
Quantitative structure-activity relationship (QSAR) studies on other piperazine derivatives have shown that a combination of electronic, steric, and hydrophobic parameters is often necessary to model receptor affinity accurately. tandfonline.com For instance, in a study of spiroethyl phenyl(substituted)piperazine derivatives, both the electronic field effect and the molar refraction (a measure of steric bulk) of substituents were found to be important for 5-HT1A receptor binding. tandfonline.com
The following table summarizes the key structural features of this compound and their likely influence on its biological interaction profile, based on principles established from related compounds.
| Structural Feature | Property | Likely Influence on Biological Interactions |
| Benzyl Group | Electronic and Hydrophobic | Facilitates π-π stacking and hydrophobic interactions within a receptor binding pocket. The lack of substituents on the phenyl ring provides a baseline for electronic interactions. |
| 2,3,6-Trimethyl Groups | Steric Bulk | Restricts conformational flexibility of the piperazine ring, potentially leading to increased receptor selectivity. The specific stereochemistry of the methyl groups will define the precise three-dimensional shape. |
Applications in Chemical Biology and Advanced Materials
Design and Development of 1-Benzyl-2,3,6-trimethylpiperazine as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. While the broader class of benzylpiperazine derivatives has been explored for therapeutic and biological activities, specific research into the design and development of this compound as a chemical probe is not extensively documented in publicly available scientific literature. However, the structural features of this molecule provide a basis for discussing its potential in this area.
Utility in Target Identification and Validation Methodologies
Benzylpiperazine derivatives have been investigated for their ability to interact with various biological targets. For instance, some derivatives have been designed as inhibitors for specific enzymes or as ligands for receptors in the central nervous system. nih.govmdpi.comontosight.ai The core structure of this compound, featuring a benzyl (B1604629) group and a substituted piperazine (B1678402) ring, suggests potential interactions with biological macromolecules. The trimethyl substitution on the piperazine ring could influence its binding affinity, selectivity, and pharmacokinetic properties.
In the context of target identification, a molecule like this compound could theoretically be modified to incorporate a reactive group or a reporter tag. Such a modified probe could be used in techniques like activity-based protein profiling (ABPP) or chemical proteomics to identify its cellular binding partners. However, to date, no published studies have specifically detailed the use of this compound for this purpose.
Application in Biosensing and Bioimaging Tools (as chemical labels/tracers)
The application of a compound as a chemical label or tracer in biosensing and bioimaging typically requires it to possess certain properties, such as fluorescence or the ability to be easily conjugated to a reporter molecule. While some piperazine derivatives have been incorporated into fluorescent probes, there is no specific evidence in the scientific literature of this compound being used as a chemical label or tracer for biosensing or bioimaging applications. The development of this compound into a bioimaging tool would necessitate its derivatization to include a fluorophore or another suitable imaging moiety.
Derivatization Strategies for Analytical Chemistry Enhancement
Chemical derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes. mdpi.com For a compound like this compound, derivatization could be employed to enhance its analytical characteristics in techniques such as mass spectrometry and chromatography.
Enhancement of Mass Spectrometry Signal and Selectivity
In mass spectrometry, derivatization can improve ionization efficiency and induce characteristic fragmentation patterns, leading to enhanced signal intensity and selectivity. For piperazine-containing compounds, derivatization of the secondary amine in the piperazine ring is a common approach.
| Derivatization Approach | Potential Reagent | Expected Outcome |
| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Increased volatility and improved chromatographic behavior for GC-MS. Introduction of fluorinated groups can enhance sensitivity in electron capture detection (ECD) and provide specific mass shifts. jfda-online.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility and thermal stability for GC-MS analysis. |
| Alkylation | Alkyl halides (e.g., methyl iodide) | Modification of the basicity and polarity of the molecule, potentially influencing its fragmentation in MS/MS analysis. |
Optimization of Chromatographic Separation and Detection
Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental for the separation and analysis of chemical compounds. The chromatographic behavior of this compound can be optimized through various strategies.
For GC analysis, derivatization, as mentioned above, is often necessary to increase the volatility and thermal stability of piperazine derivatives. jfda-online.com The choice of the derivatizing agent and the GC column's stationary phase would be critical for achieving good peak shape and resolution from other components in a mixture.
In HPLC, the separation can be optimized by adjusting the mobile phase composition, pH, and the type of stationary phase. For a basic compound like this compound, reversed-phase chromatography with an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is a common approach to ensure good peak shape by protonating the amine groups. The choice of a suitable column, such as a C18 or a phenyl-hexyl column, would depend on the specific separation requirements. Quantitative analysis of benzylpiperazine has been successfully performed using HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.gov
Potential for Integration into Advanced Functional Materials
The incorporation of specific molecular building blocks into polymers and coordination complexes can lead to advanced functional materials with unique properties.
There is no specific mention in the scientific literature of this compound being integrated into coordination chemistry or polymer science. However, the presence of two nitrogen atoms in the piperazine ring provides potential coordination sites for metal ions. The steric bulk provided by the benzyl and trimethyl groups would likely influence the geometry and stability of any resulting metal complexes. The synthesis of coordination complexes with benzylpiperazine-like ligands has been reported, suggesting that this compound could potentially act as a ligand. rsc.orgbeilstein-journals.org
In the realm of polymer science, diamines are often used as monomers in polymerization reactions, such as in the formation of polyamides or polyimides. While piperazine itself can be used in polymer synthesis, there is no evidence to suggest that this compound has been utilized as a monomer or a functional additive in polymer science. Its specific substitution pattern would impart particular properties to a polymer chain, but this remains a hypothetical application without direct research evidence.
Future Perspectives and Emerging Research Avenues
Synergistic Approaches: Combinatorial Chemistry and High-Throughput Synthesis
The rapid generation and screening of molecular libraries are fundamental to modern drug discovery. lookchem.com Combinatorial chemistry, which allows for the systematic and repetitive linking of different building blocks, is a powerful tool for creating large, diverse sets of compounds. lookchem.comnih.gov This methodology has been successfully applied to the synthesis of piperazine (B1678402) derivatives, including piperazine-2,5-diones and benzylpiperazines, often using efficient one-pot or solid-phase techniques. lookchem.comnih.govnih.gov
For a molecule like 1-Benzyl-2,3,6-trimethylpiperazine, these synergistic approaches offer a pathway to explore its structure-activity relationship (SAR) comprehensively. By systematically varying the substituents on the piperazine core, researchers can generate a focused library to probe the effects of the benzyl (B1604629) and trimethyl groups on a target biological system.
Table 1: Methodologies in High-Throughput Synthesis of Piperazine Libraries
| Methodology | Description | Key Advantages | Example Application |
|---|---|---|---|
| Solid-Phase Synthesis | Compounds are built on a solid polymer support, allowing for easy purification by washing away excess reagents. 5z.com | High efficiency; amenability to automation; simplified purification. | Production of a 15,000-member discrete piperazine-2-carboxamide (B1304950) library. 5z.com |
| Solution-Phase Synthesis | Reactions are carried out in solution, offering flexibility and a wider range of possible chemical transformations. lookchem.com | Faster validation time; greater diversity of performable reactions. | One-pot synthesis of a 61-membered library of piperazine-2,5-diones. lookchem.com |
| Directed Sorting Technique (e.g., Irori) | Combines benefits of parallel synthesis and mix-and-split methods to produce discrete compounds in multi-milligram quantities. 5z.com | Speed; generation of discrete compounds with full identification. | Used to generate large libraries of piperazine-2-carboxamide derivatives for lead discovery. 5z.com |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological targets to identify active compounds ("hits"). nih.govmdpi.com | Speed and scale; rapid identification of novel lead structures. | Identification of piperazine-based inhibitors for prion diseases and Cryptosporidium. nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, in silico design and evaluation of novel molecules. researchgate.netmdpi.com These computational tools can analyze vast datasets to predict biological activity, optimize molecular properties, and even generate entirely new chemical structures with desired characteristics. researchgate.netfnasjournals.com For the piperazine class, ML algorithms are being employed to predict antibacterial properties and to design novel bioactive compounds. researchgate.net
Generative AI models, a key component of this revolution, can explore the vast chemical space to propose new molecules. acs.orgarxiv.org These models can be constrained to generate molecules based on a specific scaffold, such as a piperazine core, in a process known as scaffold decoration. acs.orgarxiv.orgarxiv.org This allows for the targeted design of analogues with potentially improved potency or better pharmacokinetic profiles. For example, reinforcement learning (RL) has been used to guide the generation of molecules that decorate a piperazine core to optimize activity at the D2 dopamine (B1211576) receptor. acs.orgarxiv.org
The future application of these technologies to this compound could involve:
Predictive Modeling : Training ML models on existing data for substituted piperazines to predict the biological activities of novel analogues of this compound.
De Novo Design : Using generative models to create entirely new molecules that retain the core piperazine structure but possess optimized properties for a specific therapeutic target. arxiv.org
Lead Optimization : Employing AI to suggest modifications to the this compound structure to enhance target affinity and selectivity while maintaining favorable drug-like properties. researchgate.net
Table 2: Applications of AI/ML in Piperazine Derivative Design
| AI/ML Technique | Application | Relevance to this compound |
|---|---|---|
| Supervised Learning | Predicts biological activity and properties of potential drug candidates based on training data. researchgate.netfnasjournals.com | Could predict potential therapeutic targets or off-target effects. |
| Generative Models (e.g., VAEs, GANs) | Creates novel molecular structures from scratch or by modifying existing scaffolds. acs.orgarxiv.orgbiorxiv.org | Enables the de novo design of novel analogues with enhanced properties. |
| Reinforcement Learning (RL) | Guides the generative process to produce molecules with optimized, desirable properties. acs.orgarxiv.orgarxiv.org | Can be used to "fine-tune" the design process for specific targets, such as D2 receptors. acs.orgarxiv.org |
| Pharmacophore-Guided Generation | Generates molecules that match a specific 3D arrangement of chemical features required for biological activity. arxiv.org | Allows for the design of derivatives that fit a known binding site. |
Novel Spectroscopic Techniques for Enhanced Molecular-Level Understanding
A deep understanding of a molecule's three-dimensional structure and conformational dynamics is crucial for rational drug design. While standard spectroscopic methods are routine, advanced techniques are necessary to unravel the complexities of substituted piperazines like this compound, particularly concerning its stereochemistry and conformational behavior in solution. rsc.org
Modern Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for this purpose. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and NOESY, are invaluable for assigning proton and carbon signals and for determining the relative stereochemistry of substituents on the piperazine ring. chemrxiv.orgias.ac.inipb.pt For instance, NOESY experiments can reveal through-space correlations between protons, which helps in distinguishing between cis and trans isomers. chemrxiv.org Furthermore, variable-temperature NMR studies can provide insights into the energy barriers of conformational processes like ring inversion and hindered rotation around amide bonds in acylated piperazines. rsc.org
Mass spectrometry (MS) is another critical tool, and advanced fragmentation studies can reveal characteristic patterns for substituted piperazines, aiding in their identification. ias.ac.in The combination of these sophisticated spectroscopic methods with computational modeling provides a robust platform for a detailed molecular-level understanding. iaea.org
Table 3: Advanced Spectroscopic Techniques for Piperazine Analysis
| Technique | Information Provided | Application Example for Substituted Piperazines |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed correlation maps between protons and carbons, enabling unambiguous structural assignment. ias.ac.inipb.pt | Precise attribution of all proton and carbon atoms in complex piperazine derivatives. ias.ac.in |
| NOESY NMR | Detects through-space proximity of protons, which is critical for determining stereochemistry and conformation. chemrxiv.org | Differentiating between cis and trans isomers of disubstituted piperazine-2,5-diones. chemrxiv.org |
| Variable-Temperature (VT) NMR | Measures the energy barriers for dynamic processes like ring inversion and bond rotation. rsc.org | Analyzing the conformational behavior and rotational barriers of acyl-functionalized piperazines in solution. rsc.org |
| X-ray Crystallography | Provides the definitive solid-state structure of a molecule, confirming stereochemistry and conformation. chemrxiv.orgias.ac.in | Confirming the cis isomer as the major product in the hydrogenation of (benzylidene)piperazine-2,5-diones. chemrxiv.org |
| ESI-MS/MS | Elucidates fragmentation pathways, providing structural information and aiding in the identification of unknown derivatives. | Characterizing novel fragmentation patterns in phenyl sulfonylpiperazines. |
Exploration of Unconventional Reactivity and Transformation Pathways
While the functionalization of piperazine's nitrogen atoms is generally straightforward, modifying the carbon skeleton presents a greater challenge. nih.govnih.gov The development of novel synthetic methods that allow for direct C-H functionalization or unconventional ring transformations is a key research frontier that could greatly expand the chemical space accessible from precursors like this compound. nih.govresearchgate.net
Recent advances in this area include:
Direct C-H Functionalization : This approach introduces substituents directly onto the carbon atoms of the piperazine ring. mdpi.com Photoredox catalysis has emerged as a powerful, mild method for the C-H arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.comresearchgate.net Another strategy involves direct lithiation of the α-carbon, which is particularly useful for introducing acyl groups. mdpi.comnih.gov
Uncommon Cyclization and Ring Formation : Researchers are developing novel catalytic methods to construct the piperazine ring itself with high stereocontrol. An iridium-catalyzed [3+3] cycloaddition of imines provides a highly atom-economical route to complex C-substituted piperazines. nih.gov Other innovative strategies include the catalytic reductive cyclization of dioximes and stereospecific ring-opening cyclizations starting from aziridines. nih.govacs.org
Ring-Opening of Fused Systems : The cleavage of bonds in strained bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) offers a unique entry point for synthesizing functionalized piperazines that might be difficult to access through other means. rsc.org
These unconventional methods provide powerful tools for creating novel piperazine derivatives with unique substitution patterns, which is essential for exploring new areas of chemical space and discovering molecules with unique pharmacological activities. nih.gov
Table 4: Emerging Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Potential Impact on Piperazine Chemistry |
|---|---|---|
| Photoredox C-H Functionalization | Uses visible light and a photocatalyst to activate C-H bonds for direct arylation, vinylation, or alkylation. mdpi.comresearchgate.net | Allows for late-stage functionalization of the piperazine core, expanding structural diversity. nih.gov |
| Iridium-Catalyzed [3+3] Cycloaddition | A highly atom-economic dimerization of imines to form C-substituted piperazines with high diastereoselectivity. nih.gov | Provides a straightforward, scalable method for complex, previously unreported piperazine structures. nih.gov |
| DABCO Bond Cleavage | Ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate functionalized piperazine derivatives. researchgate.netrsc.org | An efficient strategy for creating piperazines without affecting the carbons of the original ring. rsc.org |
| Catalytic Reductive Cyclization | Stereoselective cyclization of linear precursors, such as dioximes, to form the piperazine ring. nih.gov | Enables the conversion of a primary amino group in a bioactive molecule directly into a piperazine ring. nih.gov |
Q & A
Q. How can researchers design robust dose-response studies to evaluate the compound’s neuropharmacological effects?
- Design : Employ a Hill slope model in ex vivo electrophysiology (patch-clamp) to assess IC₅₀ values. recommends in vivo microdialysis in rodent models to monitor neurotransmitter release (e.g., dopamine, serotonin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
